3-((2-(2-(4-(4-Fluorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone
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Overview
Description
3-((2-(2-(4-(4-Fluorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, and an isobenzofuranone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(2-(4-(4-Fluorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Piperazine Ring: This step involves the reaction of a fluorophenyl compound with ethylenediamine under controlled conditions to form the piperazine ring.
Attachment of the Isobenzofuranone Moiety: The isobenzofuranone group is introduced through a series of reactions, including condensation and cyclization, to achieve the final structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and mechanochemical methods can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((2-(2-(4-(4-Fluorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-((2-(2-(4-(4-Fluorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((2-(2-(4-(4-Fluorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl groups but lacks the isobenzofuranone moiety.
2-(4-Fluorophenyl)ethylamine: Contains the fluorophenyl group but differs in the rest of the structure.
Uniqueness
3-((2-(2-(4-(4-Fluorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone is unique due to its combination of structural features, which confer distinct chemical properties and potential applications. The presence of the isobenzofuranone moiety, in particular, sets it apart from other similar compounds.
Properties
CAS No. |
90494-51-2 |
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Molecular Formula |
C26H26FN3O2 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
3-[2-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]anilino]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C26H26FN3O2/c27-20-9-11-21(12-10-20)30-17-15-29(16-18-30)14-13-19-5-1-4-8-24(19)28-25-22-6-2-3-7-23(22)26(31)32-25/h1-12,25,28H,13-18H2 |
InChI Key |
GTNJIINHRJEATC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2NC3C4=CC=CC=C4C(=O)O3)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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